C26H21ClN2O5S2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the molecular formula C26H21ClN2O5S2 Loratadine . It is a second-generation tricyclic antihistamine used to treat allergies. Loratadine is known for its long-lasting effects and minimal sedative properties compared to first-generation antihistamines .

Preparation Methods

Synthetic Routes and Reaction Conditions

Loratadine can be synthesized through several steps starting from 4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)-1-methylpiperidine . The key steps involve:

Reaction with ethyl chloroformate: in the presence of a base to form an intermediate.

Hydrolysis: of the intermediate to yield Loratadine.

Industrial Production Methods

Industrial production of Loratadine typically involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, often involving recrystallization to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Loratadine undergoes several types of chemical reactions, including:

Oxidation: Loratadine can be oxidized to form its active metabolite, .

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Loratadine can undergo substitution reactions, particularly at the chloro group.

Common Reagents and Conditions

Oxidizing agents: Such as or .

Reducing agents: Such as .

Substitution reagents: Such as nucleophiles like amines or thiols .

Major Products Formed

Desloratadine: The primary active metabolite formed through oxidation.

Various substituted derivatives: Formed through substitution reactions.

Scientific Research Applications

Loratadine has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying antihistamine synthesis and reactions.

Biology: Studied for its effects on histamine receptors and allergic response mechanisms.

Medicine: Widely used in clinical research for treating allergic conditions such as rhinitis and urticaria.

Industry: Used in the formulation of over-the-counter allergy medications.

Mechanism of Action

Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors . This prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as itching, swelling, and rashes. The molecular pathway involves blocking the action of histamine, a substance in the body that causes allergic symptoms .

Comparison with Similar Compounds

Similar Compounds

Cetirizine: Another second-generation antihistamine with similar uses but different chemical structure.

Fexofenadine: Known for its non-sedative properties and used for similar allergic conditions.

Desloratadine: The active metabolite of Loratadine with similar but more potent effects.

Uniqueness

Loratadine is unique due to its long-lasting effects and minimal sedative properties . Unlike first-generation antihistamines, it does not easily cross the blood-brain barrier, reducing the risk of drowsiness .

Properties

Molecular Formula |

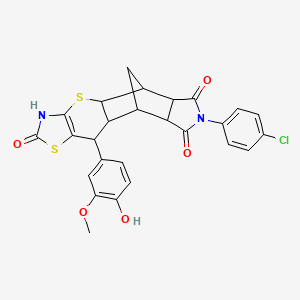

C26H21ClN2O5S2 |

|---|---|

Molecular Weight |

541.0 g/mol |

IUPAC Name |

14-(4-chlorophenyl)-9-(4-hydroxy-3-methoxyphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione |

InChI |

InChI=1S/C26H21ClN2O5S2/c1-34-16-8-10(2-7-15(16)30)17-18-13-9-14(21(18)35-23-22(17)36-26(33)28-23)20-19(13)24(31)29(25(20)32)12-5-3-11(27)4-6-12/h2-8,13-14,17-21,30H,9H2,1H3,(H,28,33) |

InChI Key |

JYKQUDWPKABQBK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3C4CC(C3SC5=C2SC(=O)N5)C6C4C(=O)N(C6=O)C7=CC=C(C=C7)Cl)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.